2-Phenoxy-N-(2,2,2-trichloro-1-(4-(phenyldiazenyl)anilino)ethyl)acetamide
Description
Molecular Formula: C₂₃H₁₈Cl₃N₅O₄S (as per , though discrepancies in naming conventions exist across sources) . Structure: Features a trichloroethyl backbone, a phenyldiazenyl (azo) group, and an acetamide moiety. The compound’s complexity arises from halogenation (Cl₃), azo linkages, and steric effects from the ethyl-phenoxy arrangement.
Synthesis: Multi-step reactions requiring precise catalysts (e.g., triethylamine) and solvents (e.g., DMSO), with purification via chromatography .
Applications:
- Chemical: Intermediate in synthesizing heterocycles or agrochemicals.
Properties
CAS No. |
883832-35-7 |
|---|---|
Molecular Formula |
C22H19Cl3N4O2 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
2-phenoxy-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]acetamide |
InChI |
InChI=1S/C22H19Cl3N4O2/c23-22(24,25)21(27-20(30)15-31-19-9-5-2-6-10-19)26-16-11-13-18(14-12-16)29-28-17-7-3-1-4-8-17/h1-14,21,26H,15H2,(H,27,30) |
InChI Key |
CBJMOHMLEGRGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
2-Phenoxy-N-(2,2,2-trichloro-1-(4-(phenyldiazenyl)anilino)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H18Cl3N3O2
- Molecular Weight : 427.7 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=N(C6=CC=CC=C6)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it is believed to inhibit certain enzymes or receptors involved in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as growth and proliferation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have demonstrated that derivatives with diazenyl groups can effectively induce apoptosis in cancer cells by activating caspase pathways. This suggests that the compound may hold promise as a potential anticancer agent.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a concentration-dependent cytotoxicity, with significant cell death observed at higher concentrations. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings support the hypothesis that the compound could be developed into a therapeutic agent for specific cancers.
Case Studies
-
Study on Anticancer Effects :
A recent study evaluated the efficacy of this compound against breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. -
Mechanistic Insights :
Another investigation focused on the mechanistic aspects of the compound's action. It was found that the compound interacts with the DNA repair enzyme PARP (Poly (ADP-ribose) polymerase), inhibiting its activity and leading to increased DNA damage in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of trichloroethyl , phenyldiazenyl , and acetamide groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Insights:
Halogenation: The trichloroethyl group in the target compound enhances electrophilicity, improving interactions with biological targets (e.g., enzymes) compared to non-halogenated analogs .
Azo Group: The phenyldiazenyl moiety enables π-π stacking with aromatic residues in proteins, a feature absent in simpler acetamides like 2-Phenoxy-N-(4-phenoxyphenyl)acetamide .
Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
